Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(4,6-dimethyl-2-pyrimidinyl)-
Description
The compound Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(4,6-dimethyl-2-pyrimidinyl)- features a fused furopyridinone core with a chlorine substituent at position 3 and a 4,6-dimethyl-2-pyrimidinyl group at position 4.
Properties
CAS No. |
61603-38-1 |
|---|---|
Molecular Formula |
C13H10ClN3O2 |
Molecular Weight |
275.69 g/mol |
IUPAC Name |
3-chloro-6-(4,6-dimethylpyrimidin-2-yl)furo[2,3-c]pyridin-2-one |
InChI |
InChI=1S/C13H10ClN3O2/c1-7-5-8(2)16-13(15-7)17-4-3-9-10(6-17)19-12(18)11(9)14/h3-6H,1-2H3 |
InChI Key |
HGYBMNBFARBALE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=CC3=C(C(=O)OC3=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(4,6-dimethyl-2-pyrimidinyl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine derivative, the compound can be synthesized through a series of reactions including halogenation, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Table 1: Key Reaction Conditions and Outcomes
| Reaction Type | Reagents/Conditions | Product Class |
|---|---|---|
| GBB Cyclization | Pyridoxal HCl, isocyanide, HCl/dioxane | Furo[2,3-c]pyridines |
| Diazotization | NaNO₂, AcOH/H₂O (1:1), 0°C | Triazolo-furopyridines |
| Acid-Mediated Cyclization | TFA, CH₂Cl₂, RT | Deaminated intermediates |
Functionalization Reactions
The chloro and pyrimidinyl substituents enable further derivatization:
Chlorine Substitution
-
Nucleophilic Aromatic Substitution (SNAr) :
-
Reagents : Sodium methoxide, amines, or thiols.
-
Outcome : Replacement of the 3-chloro group with nucleophiles (e.g., methoxy, amino).
-
Pyrimidinyl Group Modification
-
Cross-Coupling Reactions :
Reaction Mechanisms and Selectivity
Cyclization Mechanism (GBB Reaction)
-
Schiff Base Formation : Pyridoxal reacts with amines to form imine intermediates .
-
Cyclization : Intramolecular attack by the phenolic hydroxyl group forms the fused furan ring .
-
Diazotization : The amino group undergoes nitrosation followed by cyclization to form triazole rings .
Electronic Effects on Reactivity
Scientific Research Applications
Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(4,6-dimethyl-2-pyrimidinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(4,6-dimethyl-2-pyrimidinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Furo[2,3-c]pyridazine Derivatives
- Ethyl 5-amino-furo[2,3-c]pyridine-6-carboxylate (Compound 2 in ): This derivative shares the furopyridine core but lacks the chloro and pyrimidinyl substituents. Instead, it features an amino group at position 5 and an ester at position 5. It serves as a versatile intermediate for synthesizing polycyclic systems like pyrrolo[4',5':4,5]furopyridines. The absence of the chloro and pyrimidinyl groups reduces steric hindrance, facilitating reactions with hydrazine to form carbazide derivatives (e.g., 7a,b in ) .
5-Chloromethyl-furo[2,3-b]pyridine () :
This analog differs in the fusion position ([2,3-b] vs. [2,3-c]) and substituents. The chloromethyl group at position 5 highlights the impact of substituent placement on reactivity. Its synthesis involves Friedel-Crafts acylation followed by chlorination, a pathway that may parallel the target compound’s synthesis but with distinct regioselectivity .
Triazolopyrimidinone (Compound 13 in ) :
The hydroxyphenyl and methyl substituents contrast with the target compound’s chloro and dimethylpyrimidinyl groups, leading to differences in hydrogen-bonding capacity and lipophilicity. Its IR spectrum shows a strong O-H stretch (3433 cm⁻¹) absent in the target compound, which would instead exhibit C-Cl vibrations (~600–800 cm⁻¹) .
Physicochemical Properties
*Calculated molecular weight: 283.7 g/mol.
Tricyclic M4 Receptor Modulators () :
The patent highlights pyrimido-furopyridazines (e.g., pyrimido[4',5':4,5]furo[2,3-c]pyridazin-8-amine) as positive allosteric modulators of the M4 muscarinic receptor. The target compound’s pyrimidinyl group may confer similar binding affinity, but its lack of an amine substituent at position 8 could reduce efficacy in neurological applications .
Antimicrobial and Anticancer Potential :
Furopyridine derivatives like those in exhibit antimicrobial activity, with chloromethyl groups enhancing membrane permeability. The target compound’s chloro substituent may similarly improve bioavailability, while the dimethylpyrimidinyl group could stabilize π-π interactions in enzyme binding pockets .
Biological Activity
Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(4,6-dimethyl-2-pyrimidinyl)-, is a compound of increasing interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C13H10ClN3O2
- Molecular Weight : 275.69 g/mol
- CAS Number : 61603-38-1
The compound features a furo[2,3-c]pyridine core with a chloro and dimethylpyrimidinyl substituent, which contributes to its unique biological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 - 62.5 µg/mL |
| Escherichia coli | 40 µg/mL |
| Acinetobacter baumannii | 62.5 µg/mL |
The compound's mechanism of action appears to involve disruption of bacterial cell membranes and interference with vital metabolic processes .
Anticancer Activity
Furo[2,3-c]pyridin-2(6H)-one has also demonstrated promising anticancer properties. In vitro studies indicate that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| B16 Murine Melanoma | 15 |
| HeLa Cervical Carcinoma | 20 |
| MCF-7 Breast Cancer | 18 |
The compound's ability to intercalate DNA has been suggested as a contributing factor to its anticancer efficacy .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that furo[2,3-c]pyridin-2(6H)-one exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with a notable reduction in biofilm formation .
- Anticancer Mechanisms : Research published in Cancer Letters reported that the compound induces G0/G1 phase arrest in cancer cells, leading to decreased proliferation rates. The study also noted low toxicity levels in normal cell lines, suggesting a favorable therapeutic index .
- Neuroprotective Effects : Preliminary findings indicate that this compound may enhance levels of gamma-aminobutyric acid (GABA) in the brain, suggesting potential applications in treating neurological disorders such as epilepsy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
